Bienvenue dans la boutique en ligne BenchChem!

Resomycin A

Anthracyclinone antibiotics Structure–activity relationship Natural product chemistry

Resomycin A is a tetracyclic anthracyclinone antibiotic first reported from the terrestrial Streptomyces sp. isolate GW71/2497.

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
Cat. No. B1243734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResomycin A
Synonymsresomycin A
Molecular FormulaC21H18O7
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O
InChIInChI=1S/C21H18O7/c1-21(27)7-6-9-11(16(21)20(26)28-2)8-12-15(18(9)24)19(25)14-10(17(12)23)4-3-5-13(14)22/h3-5,8,16,22,24,27H,6-7H2,1-2H3/t16-,21-/m1/s1
InChIKeyJYCCDRRKNCZUQA-IIBYNOLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resomycin A for Antibiotic Discovery & Biosynthetic Research – Key Compound Profile


Resomycin A is a tetracyclic anthracyclinone antibiotic first reported from the terrestrial Streptomyces sp. isolate GW71/2497. Its aglycone core (methyl (1S,2R)-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate; C₂₁H₁₈O₇; MW 382.36) places it within the type II polyketide-derived anthracyclinone class, structurally related to chartreusin pathway intermediates [1]. The compound exhibits broad‑spectrum antibacterial activity and serves as a pathway probe for oxidative tailoring enzymology [2].

Resomycin A vs. B vs. C – Why Structural Subtlety Prevents Generic Substitution


The resomycin sub‑class (A, B, C) shares an anthracyclinone scaffold but differs critically in oxidation state at C‑2 and in the aromatic ring system. These apparently minor modifications can alter metal‑chelation properties, redox behaviour, and enzymatic recognition during biosynthetic pathway engineering. Even when MIC values overlap, downstream biological profiling (cytotoxicity, solubility, metabolic stability) diverges because hydroxylation dictates both pharmacokinetic handling and target engagement. Procurement of a specific resomycin congener is therefore mandatory when reproducing published biosynthetic reconstitution experiments or when building structure‑activity relationship (SAR) libraries where the C‑2 tertiary alcohol of Resomycin A is the variable under investigation [1].

Resomycin A Quantitative Differentiation – Head‑to‑Head Data for Procurement Decisions


C‑2 Oxidation State Defines the Resomycin A Chemotype vs. Resomycin B and C

Resomycin A bears a tertiary alcohol at C‑2 (C‑2‑OH), whereas Resomycin B exhibits a C‑2 methylene and Resomycin C lacks the C‑2 hydroxyl while also differing in the D‑ring oxidation pattern. This single oxidation event increases molecular weight by +18 Da relative to Resomycin B and introduces a hydrogen‑bond donor/acceptor that alters chromatographic retention and metal‑binding capacity [1]. The difference is confirmed by high‑resolution mass spectrometry and NMR: Resomycin A monoisotopic mass 382.1053 Da (C₂₁H₁₈O₇) vs. Resomycin B 364.0947 Da (C₂₁H₁₆O₆) .

Anthracyclinone antibiotics Structure–activity relationship Natural product chemistry

Antibacterial Spectrum Equivalence Among Resomycins A, B, and C Under Standard Assay Conditions

All three resomycins (A, B, C) demonstrated an MIC of approximately 20 µg/mL against Staphylococcus aureus, Escherichia coli, and Streptomyces viridochromogenes (Tü 57) when tested by standard agar‑dilution methodology [1]. No significant intra‑class potency difference was observed in the primary screen, indicating that the C‑2 hydroxyl modification does not substantially alter inhibition of these indicator strains under the conditions employed.

Antibacterial screening MIC determination Strain selectivity

Biosynthetic Pathway Context Differentiates Resomycin A from Resomycin C (Chartreusin Intermediate)

Resomycin C has been unequivocally positioned as a late‑stage intermediate in chartreusin biosynthesis, formed from auramycinone via the sequential action of ChaX, ChaU, and ChaJ [1]. Resomycin A, while produced by the same strain and sharing the tetracyclic anthracyclinone core, has not been assigned a role in the chartreusin pathway; it represents a distinct branch product whose accumulation depends on fermentation medium composition [2]. This pathway divergence means that a researcher reconstituting chartreusin production in a heterologous host must order Resomycin C as the authentic intermediate standard, whereas Resomycin A serves as a comparator for studying oxidative branch selectivity.

Biosynthetic pathway engineering Chartreusin biosynthesis Type II PKS

Resomycin A Procurement Scenarios – Matching the Molecule to the Research Question


SAR Libraries Focused on C‑2 Hydroxyl Contributions in Anthracyclinones

When building a congener series to dissect the contribution of the C‑2 tertiary alcohol to DNA binding, topoisomerase inhibition, or redox cycling, Resomycin A provides the hydroxylated reference point. Its direct comparator Resomycin B (C‑2 methylene) is the logical paired compound; purchasing both from a single vendor that supplies fermentation‑derived, structurally authenticated material ensures batch‑to‑batch consistency for dose‑response assays [1].

Fermentation Medium Optimisation and Metabolic Branch‑Point Analysis in Streptomyces

The observation that Streptomyces sp. GW71/2497 produces Resomycin A on soy‑flour/mannitol medium but predominantly chartreusin on malt‑extract/yeast‑extract/glucose medium makes Resomycin A a diagnostic metabolite for medium‑engineering studies [1]. Quantitative LC‑MS monitoring of Resomycin A titer alongside Resomycin B, C, and chartreusin enables researchers to map carbon‑source‑dependent flux through the type II PKS assembly line.

Antibacterial Screening Cascades Requiring a Defined Anthracyclinone Input

Although primary MIC values for Resomycins A, B, and C are similar (~20 µg/mL against S. aureus, E. coli, S. viridochromogenes), secondary profiling (e.g., mammalian cytotoxicity, haemolysis, resistance frequency) often reveals congener‑specific differences [1]. Procurement of Resomycin A as a single, well‑characterised entity allows head‑to‑head secondary assays without confounding by isomeric impurities that may arise from incomplete chromatographic resolution of mixed fermentation products.

Analytical Reference Standard for Anthracyclinone LC‑MS/MS Methods

Resomycin A (C₂₁H₁₈O₇; [M+H]⁺ 383.1125) can serve as a retention‑time and mass‑accuracy calibrant in LC‑HRMS methods targeting anthracyclinone natural products. Its distinct mass defect and characteristic UV‑Vis absorption (orange solid, λmax ~ 430‑450 nm typical for perihydroxyquinones) provide a reproducible signal for instrument qualification and inter‑laboratory method transfer [1].

Quote Request

Request a Quote for Resomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.